molecular formula C19H13ClO2 B3872206 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B3872206
M. Wt: 308.8 g/mol
InChI Key: AXCCMTSCXPGOMT-ZRDIBKRKSA-N
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Description

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a phenylprop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zeolites or metal-organic frameworks can enhance the reaction efficiency and selectivity. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones.

    Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
  • (2E)-3-[5-(4-methylphenyl)furan-2-yl]-1-phenylprop-2-en-1-one
  • (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Uniqueness

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO2/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCMTSCXPGOMT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
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(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
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(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 5
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 6
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

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